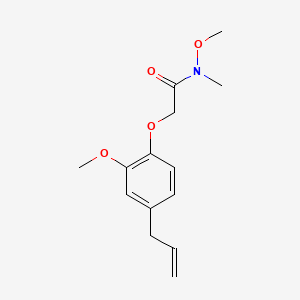
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an acetohydroxamic acid moiety linked to a 2-(4-allyl-2-methoxyphenoxy) group, with N,O-dimethyl substitutions. It is of interest due to its potential biological activities and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide, a related compound, involves refluxing ethyl bromoacetate with eugenol in the presence of anhydrous potassium carbonate in dry dimethylformamide (DMF) at 80°C for 24 hours . This method can be adapted for the synthesis of acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- by introducing appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydroxylamine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxylamine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its potential therapeutic effects, such as monoamine oxidase inhibition, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- involves its interaction with molecular targets such as enzymes. For example, it may inhibit monoamine oxidase by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- is unique due to its specific substitutions and the presence of both acetohydroxamic acid and phenoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
CAS No. |
92501-70-7 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-methoxy-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C14H19NO4/c1-5-6-11-7-8-12(13(9-11)17-3)19-10-14(16)15(2)18-4/h5,7-9H,1,6,10H2,2-4H3 |
InChI Key |
YYBAMNUFGFGDFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)COC1=C(C=C(C=C1)CC=C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


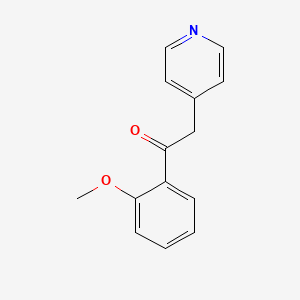
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
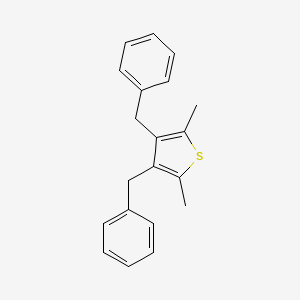
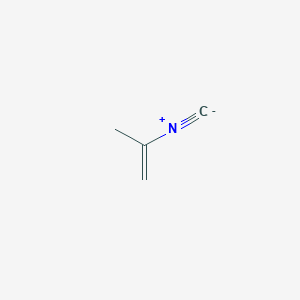
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
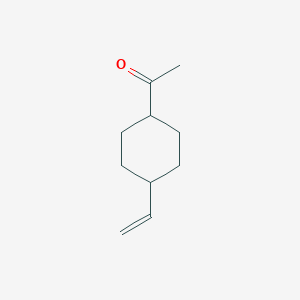
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

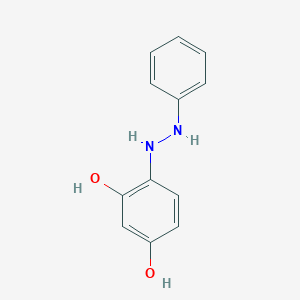
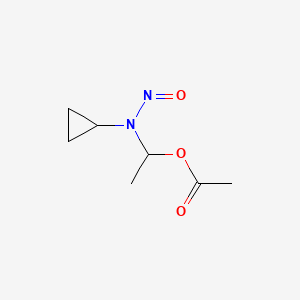



![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)
